molecular formula C12H9BF3K B6300942 Potassium [1,1'-biphenyl]-2-yltrifluoroborate CAS No. 1456913-20-4

Potassium [1,1'-biphenyl]-2-yltrifluoroborate

Cat. No.: B6300942
CAS No.: 1456913-20-4
M. Wt: 260.11 g/mol
InChI Key: PQFHGVJPZUXCTE-UHFFFAOYSA-N
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Description

Potassium [1,1’-biphenyl]-2-yltrifluoroborate is an organoboron compound that has gained attention in various fields of chemistry due to its unique properties and versatility. This compound is part of the broader class of biphenyl derivatives, which are known for their applications in organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium [1,1’-biphenyl]-2-yltrifluoroborate typically involves the reaction of biphenyl derivatives with potassium trifluoroborate. One common method includes the use of potassium tert-butoxide as a base, which facilitates the formation of the desired product under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic methodologies such as the Suzuki-Miyaura coupling reaction. This reaction is widely used for the formation of carbon-carbon bonds and involves the coupling of aryl halides with organoboron compounds in the presence of a palladium catalyst . The process is efficient and can be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Potassium [1,1’-biphenyl]-2-yltrifluoroborate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity of the products .

Major Products

The major products formed from these reactions include various biphenyl derivatives with functional groups such as hydroxyl, amino, and halogen groups. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .

Scientific Research Applications

Potassium [1,1’-biphenyl]-2-yltrifluoroborate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Potassium [1,1’-biphenyl]-2-yltrifluoroborate involves its ability to participate in various chemical reactions due to the presence of the trifluoroborate group. This group can undergo transmetalation with palladium catalysts, facilitating the formation of carbon-carbon bonds in cross-coupling reactions. The molecular targets and pathways involved in these reactions are primarily related to the activation of the boron center and the subsequent formation of reactive intermediates .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other organoboron compounds such as:

  • Potassium phenyltrifluoroborate
  • Potassium 4-methylphenyltrifluoroborate
  • Potassium 4-methoxyphenyltrifluoroborate

Uniqueness

Potassium [1,1’-biphenyl]-2-yltrifluoroborate is unique due to its biphenyl structure, which provides additional stability and reactivity compared to simpler phenyltrifluoroborates. This makes it particularly useful in complex organic syntheses and applications requiring high stability and reactivity .

Properties

IUPAC Name

potassium;trifluoro-(2-phenylphenyl)boranuide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BF3.K/c14-13(15,16)12-9-5-4-8-11(12)10-6-2-1-3-7-10;/h1-9H;/q-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQFHGVJPZUXCTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=CC=C1C2=CC=CC=C2)(F)(F)F.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BF3K
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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